![molecular formula C10H7N3O2 B1417580 6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 871025-06-8](/img/structure/B1417580.png)

6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol

Vue d'ensemble

Description

“6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol” is a pyrrolopyrimidine derivative . Pyrrolopyrimidines are known for their biological and chemotherapeutic importance . They exhibit various biological activities like enzyme inhibitory, cytotoxic, antiviral, anti-inflammatory, antiallergic, anti-ocular hypertension, antitumor, antibacterial, and antifungal activities .

Synthesis Analysis

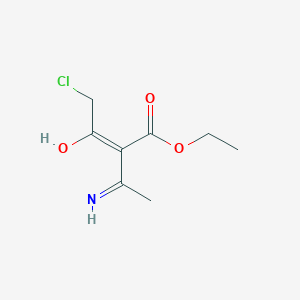

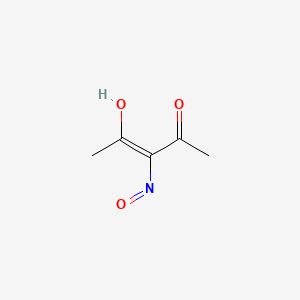

A series of new pyrrolo[2,3-d]pyrimidine derivatives were prepared in good yields via the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with 1-chloropropan-2-ol, 3-chloropropane-1,2-diol, and 2-(2-chloroethoxy)ethanol .Molecular Structure Analysis

The structure of these compounds was solved by the direct method and refined by least-squares technique in the full matrix anisotropic approximation using the Bruker SHELXTL software package . H atom positions were calculated geometrically and were refined according to the riding model .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .Applications De Recherche Scientifique

Activité anticancéreuse

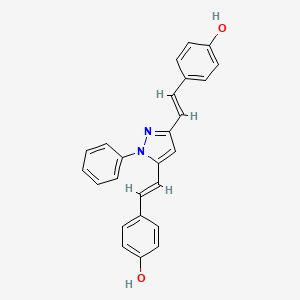

Le squelette de pyrazolo[3,4-d]pyrimidine, auquel appartient notre composé, a été largement étudié pour ses propriétés anticancéreuses. Plus précisément, les dérivés de ce composé ont montré une activité cytotoxique in vitro contre diverses lignées cellulaires cancéreuses, notamment l'adénocarcinome mammaire (MCF-7) et le cancer du poumon (A549). Ces composés peuvent inhiber la division cellulaire et induire l'apoptose dans les cellules tumorales, ce qui en fait des candidats potentiels pour la chimiothérapie anticancéreuse .

Inhibition de CDK2

CDK2 (cycline-dépendante kinase 2) est une enzyme essentielle dans la régulation du cycle cellulaire et est une cible de la thérapie anticancéreuse. Les dérivés de pyrazolo[3,4-d]pyrimidine ont été découverts comme de nouveaux inhibiteurs de CDK2. Ils présentent une activité inhibitrice significative, ce qui pourrait conduire au développement de nouveaux médicaments anticancéreux avec une sélectivité et des profils pharmacocinétiques améliorés .

Piégeage des radicaux libres

Certains dérivés de pyrazolo[3,4-d]pyrimidine ont été évalués pour leur activité de piégeage des radicaux libres. Cette propriété est essentielle car les radicaux libres sont associés à diverses maladies, notamment le cancer et les maladies neurodégénératives. Les composés ayant des capacités de piégeage des radicaux libres peuvent servir d'agents protecteurs contre le stress oxydatif .

Activité inhibitrice enzymatique

L'activité inhibitrice enzymatique des dérivés de pyrazolo[3,4-d]pyrimidine contre les enzymes clés impliquées dans la progression du cancer a été rapportée. En inhibant ces enzymes, les composés peuvent arrêter la croissance et la propagation des cellules cancéreuses, offrant une voie vers des médicaments anticancéreux puissants .

Électronique organique

Le fragment de diketopyrrolopyrrole (DPP), qui est structurellement lié à notre composé, est utilisé dans la préparation de polymères donneur-accepteur comme semi-conducteurs actifs. Ces matériaux sont essentiels pour l'électronique organique, indiquant que notre composé pourrait être un élément constitutif des dispositifs électroniques .

Recherche antivirale

Des dérivés de pyrazolo[3,4-d]pyrimidine ont été synthétisés pour des études antivirales. Ces composés peuvent être conçus pour cibler des enzymes ou des processus viraux spécifiques, inhibant ainsi la réplication virale et offrant une voie vers de nouveaux médicaments antiviraux .

Investigations de modélisation moléculaire

Le squelette de pyrazolo[3,4-d]pyrimidine est utilisé en modélisation moléculaire pour concevoir de nouveaux composés ayant des activités biologiques souhaitées. Grâce à des études informatiques, les chercheurs peuvent prédire l'efficacité de ces composés avant la synthèse, ce qui permet de gagner du temps et des ressources en développement de médicaments .

Progression du cycle cellulaire et induction de l'apoptose

Les composés basés sur la pyrazolo[3,4-d]pyrimidine ont montré qu'ils modifiaient la progression du cycle cellulaire et induisaient l'apoptose dans les cellules cancéreuses. Cette double activité est essentielle pour le développement de thérapies capables d'éliminer efficacement les cellules cancéreuses sans nuire aux cellules saines .

Mécanisme D'action

Target of Action

The compound 6-(Furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol has been found to exhibit significant activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound’s primary targets could be the proteins or enzymes essential for the survival and proliferation of this bacterium.

Biochemical Pathways

These could include pathways involved in cell wall synthesis, protein synthesis, and DNA replication .

Result of Action

The compound has been found to exhibit significant anti-tubercular activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . This suggests that the compound’s action results in the inhibition of Mycobacterium tuberculosis growth and proliferation.

Orientations Futures

Analyse Biochimique

Biochemical Properties

6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including kinases and oxidoreductases. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these biomolecules. For instance, the furan ring can engage in π-π stacking interactions with aromatic residues in the enzyme’s active site, enhancing the binding affinity and specificity of the compound .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For example, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, this compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which are critical regulators of cell signaling pathways. The compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling cascade, leading to altered cellular responses. Additionally, this compound can modulate gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the furan ring, reducing the compound’s efficacy. In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over extended periods, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target pathways. At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of target sites. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to oxidative stress and energy metabolism. The compound interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into active metabolites. These metabolites can further modulate metabolic flux and alter the levels of key metabolites, impacting cellular energy balance and redox status .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which regulate its intracellular concentration. Additionally, binding proteins such as albumin can facilitate the systemic distribution of the compound, ensuring its delivery to target tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments. For instance, phosphorylation of the compound can enhance its nuclear translocation, allowing it to modulate gene expression directly .

Propriétés

IUPAC Name |

6-(furan-2-yl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c14-10-9-7(11-5-12-10)4-6(13-9)8-2-1-3-15-8/h1-5,13H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBCBWBNKGAKGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC3=C(N2)C(=O)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50737415 | |

| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871025-06-8 | |

| Record name | 6-(Furan-2-yl)-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50737415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)

![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)

![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)

![3-{(Z)-[3-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417505.png)

![Ethyl 5-hydroxy-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B1417510.png)

![4-(2-Ethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417515.png)

![3-(2-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1417516.png)